Alpinetin
Overview
Description
Synthesis Analysis
The synthesis of alpinetin has not been directly detailed in the provided studies, indicating a potential gap in publicly available research specifically focusing on the synthetic pathways for alpinetin. However, its natural occurrence in the ginger family suggests that its extraction and purification from plant sources are the primary methods of obtaining alpinetin.
Molecular Structure Analysis
Alpinetin is identified as 7-hydroxy-5-methoxyflavanone. Studies on its molecular structure have shown that it possesses a unique arrangement of functional groups that contribute to its bioactive properties. Theoretical studies, including density functional theory (DFT) calculations, have been utilized to explore the electronic and structural information of alpinetin, revealing insights into its antioxidant potential through various quantum chemical descriptors (Shireen, Muraleedharan, & Mujeeb, 2018).
Chemical Reactions and Properties
Alpinetin interacts significantly with biomolecules, as evidenced by studies on its binding to human serum albumin (HSA). These interactions suggest hydrophobic interactions as the predominant forces, influencing its bioavailability and therapeutic efficacy (He et al., 2005).
Physical Properties Analysis
While specific studies detailing the physical properties of alpinetin were not identified, its solubility and stability have been subjects of investigation. Notably, the formation of an inclusion complex with hydroxypropyl-β-cyclodextrin (HPβCD) has been shown to significantly improve the water solubility and stability of alpinetin, indicating its relatively hydrophobic nature and the importance of complexation for its application (Ma et al., 2012).
Chemical Properties Analysis
The chemical properties of alpinetin, particularly its antioxidant activity, have been extensively studied. Alpinetin's ability to scavenge free radicals and act as an effective antioxidant is closely linked to its molecular structure, specifically the presence of hydroxyl groups that participate in hydrogen atom transfer mechanisms. These properties underline alpinetin's potential as a therapeutic agent in managing oxidative stress-related conditions (Shireen, Muraleedharan, & Mujeeb, 2018).
Scientific Research Applications
Alpinetin is a natural flavonoid that emerges in many widely used medicinal plants, and has been frequently applied in Chinese patent drugs . It possesses a broad range of pharmacological activities such as antitumor, antiinflammation, hepatoprotective, cardiovascular protective, lung protective, antibacterial, antiviral, neuroprotective, and other properties through regulating multiple signaling pathways with low systemic toxicity .
- Antitumor : Alpinetin has been shown to have anticancer properties against a wide variety of human carcinoma cell lines . It has been reported as a bioactive dietary nutraceutical with promising anticancer activity in various human cancers through multiple mechanisms .
- Antiinflammation : Alpinetin has anti-inflammatory properties .
- Hepatoprotective : Alpinetin has been found to have hepatoprotective effects .
- Cardiovascular Protective : Alpinetin has cardiovascular protective properties .
- Lung Protective : Alpinetin has been found to improve the sensitivity of drug-resistant lung cancer cells to cis-diammined dichloridoplatium .
- Neuroprotective : Alpinetin has neuroprotective properties .
- Antibacterial : Alpinetin has been found to have antibacterial properties .
- Antiviral : Alpinetin has antiviral properties .
- Antidiabetic : Alpinetin has been found to have potential antidiabetic properties .
- Protective effects against mitochondriopathies and associated pathologies : Alpinetin has been shown to have protective effects against mitochondriopathies and associated pathologies .
- Protective effects against autoimmune and cardiovascular diseases : Alpinetin has been found to have protective effects against autoimmune and cardiovascular diseases .
- Antioxidant : Alpinetin has antioxidant properties .
Safety And Hazards
properties
IUPAC Name |
7-hydroxy-5-methoxy-2-phenyl-2,3-dihydrochromen-4-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14O4/c1-19-14-7-11(17)8-15-16(14)12(18)9-13(20-15)10-5-3-2-4-6-10/h2-8,13,17H,9H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QQQCWVDPMPFUGF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC2=C1C(=O)CC(O2)C3=CC=CC=C3)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30398801 | |
Record name | Alpinetin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30398801 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
270.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
7-Hydroxy-5-methoxy-2-phenylchroman-4-one | |
CAS RN |
1090-65-9 | |
Record name | Alpinetin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30398801 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.